Ethyl Benzofuran-2-carboxylate

Description

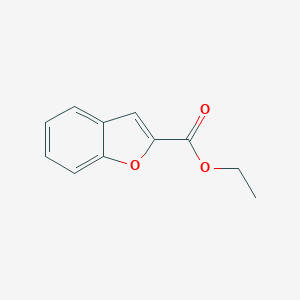

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWQPOUWLVOHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348894 | |

| Record name | Ethyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-61-9 | |

| Record name | Ethyl 1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Ethyl Benzofuran-2-carboxylate from Salicylaldehyde: An In-depth Technical Guide

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Ethyl benzofuran-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, making its efficient and scalable production a topic of significant interest for researchers, medicinal chemists, and professionals in drug development.[5] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with salicylaldehyde as the readily available starting material. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound from salicylaldehyde predominantly follows two highly effective and widely adopted strategies: the base-catalyzed condensation with ethyl bromoacetate and the Rap-Stoermer reaction. Each approach possesses distinct advantages and is governed by specific mechanistic principles that dictate the choice of reagents and reaction conditions.

Base-Catalyzed Condensation of Salicylaldehyde with Ethyl Bromoacetate

This method represents a robust and straightforward approach to the target molecule. The overall transformation involves an initial O-alkylation of salicylaldehyde with ethyl bromoacetate, followed by an intramolecular cyclization to furnish the benzofuran ring system.

Causality Behind Experimental Choices:

The selection of a suitable base is critical for the success of this reaction. Anhydrous potassium carbonate (K₂CO₃) is frequently employed due to its moderate basicity, which is sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde without promoting undesirable side reactions, such as the hydrolysis of the ester functionality.[3][6] The choice of solvent also plays a pivotal role. Acetonitrile is a common solvent for this reaction as it is polar aprotic, effectively solvating the potassium phenoxide intermediate while not interfering with the nucleophilic attack.[6]

Reaction Mechanism:

The reaction proceeds through a two-step sequence:

-

O-Alkylation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde by potassium carbonate, generating a phenoxide ion. This potent nucleophile then undergoes a Williamson ether synthesis via an Sₙ2 reaction with ethyl bromoacetate to yield ethyl 2-(2-formylphenoxy)acetate.[7]

-

Intramolecular Aldol-Type Condensation and Dehydration: The second step involves an intramolecular aldol-type condensation. The base, in this case, the carbonate or another added base, facilitates the formation of an enolate from the α-carbon of the acetate moiety. This enolate then attacks the carbonyl carbon of the adjacent aldehyde group, leading to a cyclic intermediate. Subsequent dehydration of this intermediate results in the formation of the stable aromatic benzofuran ring.

Diagram of the Reaction Workflow:

Caption: Workflow for the synthesis of this compound via O-alkylation and intramolecular cyclization.

The Rap-Stoermer Reaction

The Rap-Stoermer reaction provides an alternative and efficient route to benzofuran derivatives.[8][9] In the context of synthesizing this compound, this reaction typically involves the condensation of salicylaldehyde with an α-haloketone or a related species in the presence of a base. For the synthesis of the target ester, a variation of this reaction using an appropriate α-haloester is employed.

Causality Behind Experimental Choices:

The Rap-Stoermer reaction is often carried out under solvent-free conditions or in a high-boiling solvent to facilitate the reaction, which can require elevated temperatures.[10] The choice of base is also crucial, with organic bases like triethylamine (TEA) being effective catalysts for this transformation.[1] The use of microwave irradiation has also been shown to significantly accelerate the reaction.[11]

Reaction Mechanism:

The mechanism of the Rap-Stoermer reaction is believed to proceed via an initial nucleophilic attack of the phenoxide of salicylaldehyde on the α-haloester, followed by an intramolecular condensation and subsequent dehydration.

-

Formation of the Phenoxide: Similar to the previous method, the reaction begins with the deprotonation of salicylaldehyde by a base.

-

Nucleophilic Substitution: The resulting phenoxide attacks the ethyl bromoacetate, displacing the bromide ion.

-

Intramolecular Condensation and Dehydration: An intramolecular aldol-type condensation occurs, followed by dehydration to yield the final benzofuran product.

Diagram of the Reaction Mechanism:

Caption: Mechanistic pathway of the Rap-Stoermer reaction for the synthesis of this compound.

Comparative Analysis of Synthetic Routes

The choice between the base-catalyzed condensation with ethyl bromoacetate and the Rap-Stoermer reaction often depends on factors such as desired yield, scalability, and available laboratory equipment.

| Feature | Base-Catalyzed Condensation with Ethyl Bromoacetate | Rap-Stoermer Reaction |

| Reagents | Salicylaldehyde, Ethyl Bromoacetate, K₂CO₃ | Salicylaldehyde, α-haloester, Organic Base (e.g., TEA) |

| Typical Solvents | Acetonitrile, DMF | Often solvent-free or high-boiling solvents |

| Reaction Conditions | Reflux | Often requires higher temperatures or microwave irradiation |

| Reported Yields | Generally good to excellent (e.g., 86%)[6] | Can be very high (81-97%)[1][10] |

| Scalability | Well-established for larger scale synthesis | Can be suitable for scale-up, especially with flow chemistry |

| Advantages | Milder reaction conditions, readily available reagents | Can be faster, especially with microwave assistance, often high yielding |

| Disadvantages | Can require longer reaction times | May require higher temperatures, which can lead to side products |

Detailed Experimental Protocols

The following protocols are provided as a representative guide and may require optimization based on specific laboratory conditions and the purity of the starting materials.

Protocol 1: Synthesis of this compound via Base-Catalyzed Condensation[6]

Materials:

-

Salicylaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

5% Hydrochloric acid

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL) in a round-bottom flask, add anhydrous potassium carbonate (3.0 mmol).

-

Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in ethyl acetate (200 mL) and wash the solution with 5% dilute HCl.

-

Wash the organic layer sequentially with water (50 mL) and brine solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Protocol 2: Synthesis of this compound via a Modified Rap-Stoermer Reaction[8]

Materials:

-

Salicylaldehyde

-

Ethyl chloroacetate

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve salicylaldehyde in ethanol.

-

Add a solution of potassium hydroxide in ethanol to the reaction mixture to form the potassium salt of salicylaldehyde.

-

To this mixture, add ethyl chloroacetate.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a suitable acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Conclusion and Future Outlook

The synthesis of this compound from salicylaldehyde is a well-established transformation with several reliable and high-yielding methods available to the synthetic chemist. The choice of a specific route will be guided by considerations of scale, available equipment, and desired purity. The base-catalyzed condensation with ethyl bromoacetate offers a robust and often high-yielding method under relatively mild conditions. The Rap-Stoermer reaction provides a powerful alternative, particularly when accelerated by microwave irradiation. As the demand for novel benzofuran-based therapeutics continues to grow, the development of even more efficient, sustainable, and scalable synthetic methodologies will remain an active area of research. Future efforts may focus on the use of flow chemistry for continuous production and the exploration of novel catalytic systems to further enhance the efficiency and environmental friendliness of these important transformations.

References

-

Koca, M., Ertürk, A. S., & Bozca, O. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(32), e202202243. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 17(12), 13182-13231. [Link]

-

Flynn, B. L., et al. (2011). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6533. [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30447-30468. [Link]

-

Asif, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 663-689. [Link]

-

PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]

-

Reddy, B. V. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-775. [Link]

-

Nguyen, T. T., et al. (2021). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 26(16), 4966. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]

-

Dack, K. N., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

-

Hossain, M. M., et al. (2019). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]

- Google Patents. (2018). Vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid, ethyl ester synthetic method. CN107674052A.

-

Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2009). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 86, 172-180. [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. [Link]

-

Hossain, M. M., et al. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. [Link]

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(52), 30447-30468. [Link]

-

Koca, M., Ertürk, A. S., & Bozca, O. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(32). [Link]

-

Koca, M., Ertürk, A. S., & Bozca, O. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Scribd. [Link]

-

PubChem. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. National Center for Biotechnology Information. [Link]

-

Harish Kumar, D. R., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical and Clinical Research, 4(4), 637-640. [Link]

-

Chemistry with Dr. S. S. V. (2022, March 15). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2015, August 19). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide [Video]. YouTube. [Link]

-

Ma, S. (Ed.). (2009). Handbook of Cyclization Reactions. John Wiley & Sons. [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. mdpi.com [mdpi.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Ethyl 2-(2-formylphenoxy)acetate | C11H12O4 | CID 345961 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of Ethyl Benzofuran-2-carboxylate

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl Benzofuran-2-carboxylate

Abstract

This compound (CAS No. 3199-61-9) is a pivotal heterocyclic building block in modern organic synthesis, serving as a versatile intermediate for a wide array of pharmaceutical and agrochemical compounds.[1] Its utility in drug development, particularly for neurological disorders, and in material science underscores the necessity for a comprehensive understanding of its physical properties.[1][2] This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both established data and field-proven experimental protocols for its characterization. It is designed to equip researchers, scientists, and drug development professionals with the technical insights required for its effective handling, application, and quality control.

Compound Identification and Structure

The foundational step in any chemical analysis is the unambiguous identification of the compound. This compound is an ester derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring. The ethyl ester group at the 2-position is a key functional feature influencing its reactivity and physical properties.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Benzofuran-2-carboxylic acid ethyl ester, Ethyl 2-benzofurancarboxylate, Ethyl Coumarilate | [3][4][5] |

| CAS Number | 3199-61-9 | [4][6] |

| Molecular Formula | C₁₁H₁₀O₃ | [4][6] |

| Molecular Weight | 190.20 g/mol | [3][6] |

| InChI Key | KAWQPOUWLVOHKU-UHFFFAOYSA-N | [3][4] |

| SMILES | CCOC(=O)c1cc2ccccc2o1 | [3][6] |

| MDL Number | MFCD03094950 | [1][7] |

Core Physical Properties

The physical state and thermodynamic properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. This compound is typically a solid at room temperature.[1][5]

| Property | Value | Source |

| Appearance | White to Light brown solid or crystals | [1][5] |

| Melting Point | 29-34 °C | |

| Boiling Point | 276 °C (at 760 mmHg); 105 °C (at 0.1 mmHg) | [1][3][4][5] |

| Density | ~1.16 - 1.20 g/cm³ | [1][3][4] |

| Refractive Index | ~1.56 - 1.57 | [3][4] |

| XLogP3 | 2.9 - 3.05 | [3][4] |

Melting Point: A Note on Discrepancies

There is a notable variance in the reported melting point for this compound. While multiple chemical suppliers cite a range of 29-34 °C , other databases list a significantly higher range of 166-170 °C [1][4][5]. This discrepancy may arise from several factors, including the presence of different polymorphic forms, impurities affecting the melting point depression, or potential typographical errors in some databases. Given the consistency among major suppliers, the lower range is more likely to be accurate for the pure compound. For rigorous scientific work, it is imperative to determine this value experimentally.

Boiling Point: The Importance of Vacuum

The atmospheric boiling point is reported at 276 °C.[3] However, like many complex organic molecules, this compound can be susceptible to thermal decomposition at such temperatures. Therefore, purification by distillation is almost exclusively performed under reduced pressure. The reported boiling point of 105 °C at 0.1 mmHg is a practical and crucial piece of data for any synthetic chemist looking to purify the material post-synthesis.[1][4][5]

Solubility Profile

While specific quantitative solubility data is not widely published, the structure—containing both a polar ester group and a large nonpolar aromatic system—suggests it will be poorly soluble in water but readily soluble in common organic solvents. Based on analogous structures, it is expected to be soluble in ethanol, dimethyl sulfoxide (DMSO), ethyl acetate, and chlorinated solvents.[8] Determining the precise solubility in various solvents is a key step in designing reaction mixtures, purification schemes (e.g., recrystallization), and formulation buffers.

Spectroscopic Characterization

Spectroscopic analysis provides an unassailable fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this molecule, the most prominent absorption bands are expected in the following regions:

-

~1710-1730 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the α,β-unsaturated ester.

-

~2900-3000 cm⁻¹: C-H stretching vibrations from the ethyl group and the aromatic ring.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic and furan rings.

-

~1250-1300 cm⁻¹: A strong C-O stretch associated with the ester linkage.

-

~1000-1100 cm⁻¹: C-O stretching from the furan ring ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals:

-

Triplet (~1.4 ppm, 3H): The methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

-

Quartet (~4.4 ppm, 2H): The methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.

-

Multiplets (~7.2-7.8 ppm, 5H): A series of signals corresponding to the five protons on the benzofuran ring system. The exact shifts and coupling patterns depend on the specific electronic environment of each proton.

-

-

¹³C NMR: The carbon NMR spectrum will complement the proton data:

-

~14 ppm: Signal for the ethyl -CH₃ carbon.

-

~62 ppm: Signal for the ethyl -OCH₂- carbon.

-

~110-155 ppm: A series of signals for the carbons of the benzofuran ring system.

-

~160-165 ppm: The signal for the ester carbonyl (C=O) carbon.

-

UV-Visible (UV-Vis) Spectroscopy

Due to its extended conjugated π-system encompassing the benzofuran rings, this compound is expected to absorb UV radiation. This technique is less useful for detailed structure elucidation but is invaluable for quantitative analysis, such as determining concentration using the Beer-Lambert law once a molar absorptivity coefficient is established.

Experimental Methodologies

To ensure data integrity, standardized and properly calibrated methods must be employed. The following protocols outline best practices for characterizing the physical properties of this compound.

Protocol 4.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold-standard method for determining thermal transitions. It offers higher precision than traditional melting point apparatus and can reveal information about purity and polymorphism.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. The seal is critical to prevent mass loss from sublimation.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 0 °C.

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 60 °C).

-

Use an inert nitrogen purge gas (50 mL/min) to maintain a consistent and non-reactive atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak's sharpness can provide a qualitative indication of purity.

Caption: Workflow for DSC-based Melting Point Determination.

Protocol 4.2: Spectroscopic Analysis Workflow

This general workflow ensures high-quality, reproducible spectral data for structural confirmation.

Methodology:

-

Solvent Selection: Choose an appropriate deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. For IR, neat solid (using ATR) or a KBr pellet can be used. For UV-Vis, a spectroscopic grade solvent (e.g., ethanol, acetonitrile) is required.

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent. Filter if any particulate matter is present.

-

IR (ATR): Place a small amount of the solid directly on the ATR crystal.

-

UV-Vis: Prepare a stock solution of known concentration and perform serial dilutions to obtain spectra within the instrument's linear range (typically absorbance < 1.0).

-

-

Instrument Preparation: Ensure the spectrometer is properly calibrated and background-corrected (for IR and UV-Vis).

-

Data Acquisition: Acquire the spectrum using standard parameters. For NMR, this includes an adequate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing & Interpretation: Process the raw data (e.g., Fourier transform, phase correction for NMR). Analyze the processed spectrum to identify key peaks, shifts, and coupling constants, and compare them against predicted values and reference data.

Caption: General workflow for Spectroscopic Characterization.

Stability and Handling

Proper storage and handling are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Storage Recommendations

-

Temperature: The compound should be stored under refrigerated conditions, typically between 2-8°C .[4][5][6]

-

Atmosphere: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air exposure.[7]

-

Light: To prevent photochemical decomposition, the container should be opaque or stored in a dark place.[7]

-

Container: Use a tightly sealed container to prevent moisture ingress.

Safety and Hazard Profile

Based on available Safety Data Sheets (SDS), this compound presents several hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

-

Hazard Statements:

-

Precautionary Statements:

Conclusion

This compound is a compound of significant interest with well-defined, albeit occasionally misreported, physical properties. Its characterization relies on a combination of thermodynamic measurements and a suite of spectroscopic techniques. A clear understanding of its melting and boiling points is essential for purification, while its spectroscopic fingerprint is non-negotiable for structural verification. By adhering to the rigorous experimental protocols outlined in this guide, researchers can ensure data accuracy, promote laboratory safety, and effectively leverage this versatile building block in their synthetic and developmental endeavors.

References

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [stenutz.eu]

- 4. echemi.com [echemi.com]

- 5. 2-Benzofurancarboxylic acid ethyl ester | 3199-61-9 [chemicalbook.com]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. 3199-61-9|this compound|BLD Pharm [bldpharm.com]

- 8. caymanchem.com [caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. aksci.com [aksci.com]

Ethyl Benzofuran-2-carboxylate CAS number 3199-61-9

An In-Depth Technical Guide to Ethyl Benzofuran-2-carboxylate (CAS: 3199-61-9)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, reactivity, and applications, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic motif composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Benzofuran derivatives are prevalent in nature and exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[2][3][4] This biological relevance has driven extensive research into the synthesis and functionalization of this privileged scaffold.[1][5]

This compound (also known as Ethyl 2-benzofurancarboxylate) is a pivotal starting material and intermediate in this field. Its structure, featuring a reactive ester group at the C-2 position, provides a versatile handle for elaboration into more complex molecules, such as amides, hydrazides, and other derivatives with significant therapeutic potential.[6] This guide will elucidate the core technical aspects of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. This compound is typically a white to pale yellow solid or crystalline powder at room temperature.[7][8] Its key properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3199-61-9 | [8][9] |

| Molecular Formula | C₁₁H₁₀O₃ | [8][10] |

| Molecular Weight | 190.20 g/mol | [8][11] |

| Appearance | White to Yellow Powder or Solid or Crystals | [7][8] |

| Melting Point | 29-34 °C | [8] |

| Boiling Point | 105 °C @ 0.1 mmHg | [7][10] |

| Density | ~1.183 g/cm³ | [7] |

| Refractive Index | ~1.571 | [10][12] |

| Storage Conditions | 2-8°C, Keep refrigerated | [8][10][13] |

| Solubility | Low water solubility | [13] |

| SMILES | CCOC(=O)c1cc2ccccc2o1 | [8][9] |

| InChI Key | KAWQPOUWLVOHKU-UHFFFAOYSA-N | [8][10] |

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the compound. The following data represent typical spectral characteristics.

Table 2: Representative Spectroscopic Data

| Technique | Key Peaks / Shifts | Interpretation | Source(s) |

| FT-IR (cm⁻¹) | ~1725-1682 | C=O stretch (ester carbonyl) | [14][15] |

| ~1100-1300 | C-O stretch (ester) | [14] | |

| Aromatic C=C | Benzene and furan ring stretches | [14] | |

| ¹H NMR (ppm) | ~7.73 (d) | Benzofuran proton | [14] |

| ~7.63 (d) | Benzofuran proton | [14] | |

| ~7.57 (s) | Benzofuran proton (at C3) | [14] | |

| ~7.51 (t) | Benzofuran proton | [14] | |

| ~7.33 (t) | Benzofuran proton | [14] | |

| ~4.4 (q) | -O-CH₂ -CH₃ (Ethyl ester) | N/A | |

| ~1.4 (t) | -O-CH₂-CH₃ (Ethyl ester) | N/A | |

| ¹³C NMR (ppm) | ~159.0 | Ester C =O | N/A |

| ~155.8, ~150.6 | Benzofuran carbons (C-O) | [14] | |

| ~128.9 - ~112.6 | Aromatic carbons | [14] | |

| ~61.5 | -O-CH₂ -CH₃ | N/A | |

| ~14.5 | -O-CH₂-CH₃ | N/A |

Note: NMR shifts are approximate and can vary based on the solvent and spectrometer frequency. They are based on typical values for this structural class.[14][16]

Synthesis and Purification: A Validated Protocol

Numerous methods exist for the synthesis of the benzofuran scaffold.[17] A common and reliable approach for preparing this compound involves the reaction of a salicylaldehyde derivative with an α-haloacetate, such as ethyl bromoacetate or chloroacetate.[18][19]

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[18]

-

Reaction Setup: To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add potassium carbonate (K₂CO₃, 3.0 mmol) and ethyl bromoacetate (1.2 mmol).

-

Causality Explanation: K₂CO₃ serves as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. Acetonitrile is a polar aprotic solvent that effectively solvates the cation (K⁺) while not interfering with the nucleophile, promoting the subsequent Sₙ2 reaction and intramolecular cyclization.

-

-

Reaction Execution: Heat the mixture to reflux and maintain for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Self-Validation: TLC is crucial for ensuring the reaction has gone to completion. A spot corresponding to the starting salicylaldehyde should diminish while a new, less polar spot for the product appears.

-

-

Initial Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate (200 mL). Wash the organic solution sequentially with 5% dilute HCl (50 mL), water (50 mL), and brine (50 mL).

-

Causality Explanation: The HCl wash removes any remaining basic K₂CO₃ and other basic impurities. The water and brine washes remove residual salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulphate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (If Necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate primarily due to the reactivity of its ester functional group and the C-3 position of the benzofuran ring.[6][20]

Caption: Key reactive sites on this compound.

-

Ester Group Transformations: The ethyl ester is readily transformed into other functional groups.

-

Hydrolysis: Alkaline hydrolysis with a base like NaOH efficiently converts the ester to the corresponding benzofuran-2-carboxylic acid.[21] This acid is a crucial precursor for many other derivatives.

-

Transamidation: The ester can be converted to a wide variety of benzofuran-2-carboxamides.[6] This is particularly important in drug discovery, as amides are common pharmacophores. A modern approach involves a two-step, one-pot procedure using an 8-aminoquinoline (8-AQ) auxiliary, which first facilitates C-H functionalization at the C-3 position, followed by transamidation to install the desired amine.[6]

-

-

C-3 Position Functionalization: While the C-2 position is occupied, the adjacent C-3 position is amenable to functionalization, often through palladium-catalyzed C-H activation/arylation reactions.[6] This allows for the introduction of diverse aryl and heteroaryl substituents, dramatically expanding the chemical space accessible from this starting material.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable building block in several advanced fields:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of compounds with a wide range of biological activities.[22] The benzofuran core is present in drugs like the antiarrhythmic amiodarone and the gout treatment benzbromarone.[1][4] Derivatives have shown promise as anticancer, antibacterial, and antifungal agents.[5] Specifically, it is used to build molecules targeting neurological disorders by providing a scaffold that can be modified to bind specific brain receptors.[7][22]

-

Organic Synthesis: It is a foundational component for creating complex heterocyclic systems. For example, it has been used as a reactant to prepare benzofuropyridines, which show a high affinity for the α2-adrenoceptor.[23]

-

Material Science: The benzofuran motif is also explored in the development of organic materials, such as polymers and coatings, where its chemical properties can enhance performance and durability.[22]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazards: The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[24] It is classified as a combustible solid.[8]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[13] The recommended storage temperature is 2-8°C (refrigerated).[8][11] It should be kept away from heat, sparks, and open flames.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Conclusion

This compound (CAS 3199-61-9) is far more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable building block. A thorough understanding of its synthesis, handling, and synthetic potential, as outlined in this guide, empowers researchers to fully leverage this molecule in the rational design and development of novel, high-value compounds.

References

-

Sinha, A., Siddiqui, A., Tripathi, V., Yadav, A., Singh, G., Fatima, N., Kumar, G., Masih, J., & Bhadauria, V. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5484. Retrieved from [Link]

-

Carta, A., Sanna, P., & Piras, S. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2024). Benzofuran Derivatives: Significance and symbolism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a diverse range of benzofuran-2-carboxylic acids, esters, and amides. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemexper. (n.d.). ethyl 1-benzofuran-2-carboxylate. Retrieved from [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

AOKBIO. (n.d.). 2-Benzofurancarboxylic acid, ethyl este. Retrieved from [Link]

-

ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

-

National Institutes of Health. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound 97 3199-61-9 [sigmaaldrich.com]

- 9. CAS 3199-61-9: ethyl 1-benzofuran-2-carboxylate [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 12. molbase.com [molbase.com]

- 13. fishersci.com [fishersci.com]

- 14. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. Benzofuran synthesis [organic-chemistry.org]

- 18. op.niscair.res.in [op.niscair.res.in]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemimpex.com [chemimpex.com]

- 23. 2-Benzofurancarboxylic acid ethyl ester | 3199-61-9 [chemicalbook.com]

- 24. aksci.com [aksci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl Benzofuran-2-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl Benzofuran-2-carboxylate (C₁₁H₁₀O₃), a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound serves as a fundamental building block in medicinal chemistry. The benzofuran moiety is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in a research and development pipeline. This guide elucidates the causality behind experimental choices in spectroscopic analysis and provides a self-validating system for the characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its fused aromatic and furan rings and an ethyl ester functional group, gives rise to a distinct spectroscopic fingerprint. Understanding the contribution of each part of the molecule to the overall spectra is key to its unambiguous identification.

Molecular Formula: C₁₁H₁₀O₃ Molecular Weight: 190.20 g/mol

The following sections will delve into the detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the raw data and a thorough interpretation based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.64 | Doublet (d) | 7.42 | 1H | Aromatic H |

| 7.56 | Doublet (d) | 8.08 | 1H | Aromatic H |

| 7.50 | Singlet (s) | - | 1H | Furan H |

| 7.43-7.41 | Multiplet (m) | - | 1H | Aromatic H |

| 7.28-7.26 | Multiplet (m) | - | 1H | Aromatic H |

| 4.42 | Quartet (q) | 7.10 (calculated) | 2H | -O-CH₂-CH₃ |

| 1.40 | Triplet (t) | 7.10 (calculated) | 3H | -O-CH₂-CH₃ |

Data sourced from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[1]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ 7.26-7.64): The signals in the downfield region are characteristic of protons attached to the benzene ring of the benzofuran system. The distinct doublets and multiplets arise from the coupling between adjacent protons on the ring, and their specific chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing ester group.

-

Furan Proton (δ 7.50): The singlet at 7.50 ppm is assigned to the proton on the furan ring (at the 3-position). Its singlet nature indicates the absence of adjacent protons.

-

Ethyl Ester Protons (δ 4.42 and 1.40): The quartet at 4.42 ppm corresponds to the two methylene (-CH₂-) protons of the ethyl group. The quartet splitting pattern is due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The triplet at 1.40 ppm is assigned to the three methyl (-CH₃) protons, which are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). The integration values of 2H and 3H for these signals, respectively, confirm the presence of an ethyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound was recorded at 100 MHz in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 159.5 | C=O (Ester) |

| 155.6 | Aromatic C-O |

| 145.6 | Aromatic C |

| 127.5 | Aromatic CH |

| 126.8 | Aromatic CH |

| 123.6 | Aromatic CH |

| 122.7 | Aromatic CH |

| 113.7 | Furan C |

| 112.2 | Furan CH |

| 61.4 | -O-CH₂-CH₃ |

| 14.2 | -O-CH₂-CH₃ |

Data sourced from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[1]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ 159.5): The most downfield signal is characteristic of the ester carbonyl carbon, which is significantly deshielded due to the electronegativity of the two attached oxygen atoms.

-

Aromatic and Furan Carbons (δ 112.2-155.6): The signals in this region correspond to the eight carbon atoms of the benzofuran ring system. The chemical shifts are influenced by their position relative to the oxygen heteroatom and the ester substituent. The carbon attached to the furan oxygen (C-O) appears at a relatively downfield shift of 155.6 ppm.

-

Ethyl Group Carbons (δ 61.4 and 14.2): The signal at 61.4 ppm is assigned to the methylene carbon (-O-CH₂-) of the ethyl group, which is deshielded by the adjacent oxygen atom. The upfield signal at 14.2 ppm corresponds to the terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the ester and the aromatic system.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium | Aliphatic C-H stretch |

| ~1715-1735 | Strong | C=O stretch (α,β-unsaturated ester)[2][3] |

| ~1570-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1300 | Strong | Asymmetric C-O-C stretch (aryl ether)[1] |

| ~1000-1100 | Strong | Symmetric C-O-C stretch (ester)[2][3] |

Interpretation of the IR Spectrum:

-

C=O Stretch: A strong absorption band in the region of 1715-1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The conjugation of the carbonyl with the benzofuran ring system typically shifts this band to a slightly lower wavenumber compared to a saturated ester.[2][3]

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the ethyl group.

-

C-O Stretches: The strong bands in the "fingerprint region" between 1000 and 1300 cm⁻¹ are due to the C-O stretching vibrations of the ester and the aryl ether functionalities.[1] Aryl alkyl ethers typically show a strong, characteristic absorption for the asymmetric C-O-C stretch around 1250 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 191 | [M+H]⁺ (Molecular ion + proton) |

| 190 | M⁺ (Molecular ion) |

| 162 | [M - C₂H₄]⁺ (Loss of ethene via McLafferty rearrangement) |

| 145 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 117 | [Benzofuran-C≡O]⁺ (Loss of ethoxy radical and CO) |

The molecular ion peak is reported as [M+H]⁺ in the ESI-MS data from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[1]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound. In electrospray ionization (ESI), it is common to observe the protonated molecule [M+H]⁺ at m/z 191.[1]

-

Key Fragmentation Pathways:

-

Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, mass = 45), resulting in a fragment ion at m/z 145 (the benzofuranylacylium ion).

-

McLafferty Rearrangement: Another characteristic fragmentation for esters with a γ-hydrogen is the McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent elimination of a neutral alkene. In this case, it would lead to the loss of ethene (C₂H₄, mass = 28) and the formation of a radical cation at m/z 162.

-

Further Fragmentation: The acylium ion at m/z 145 can further lose a molecule of carbon monoxide (CO, mass = 28) to give a fragment at m/z 117, corresponding to the benzofuran cation.

-

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Thin Film): If the sample is a low-melting solid or oil, a thin film can be prepared by placing a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow and Data Interpretation Logic

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's structure and purity. This guide serves as a valuable resource for scientists, ensuring the integrity of this crucial synthetic intermediate in the pursuit of novel chemical entities.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Smith, B. C. (2018).

-

Ravi, V. R. G., et al. (2015). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Der Pharma Chemica, 7(7), 193-203. [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl Benzofuran-2-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl benzofuran-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. A deep understanding of its solubility is critical for optimizing reaction conditions, purification processes such as recrystallization, and formulation development. This document delves into the physicochemical properties of the molecule that govern its solubility, outlines theoretical principles, presents a qualitative solubility profile in a range of common organic solvents, and provides a detailed, field-proven protocol for empirical solubility determination. This guide is intended for researchers, chemists, and drug development professionals who handle this compound and require a robust understanding of its behavior in various solvent systems.

Introduction: The Critical Role of Solubility in a Research & Development Context

This compound (CAS No: 3199-61-9) is a versatile heterocyclic building block.[1] Its utility in the synthesis of bioactive molecules is well-established, particularly in the development of drugs targeting neurological disorders and in the creation of advanced agrochemicals.[1][2] The success of these synthetic pathways, and the subsequent purification and formulation of the final active pharmaceutical ingredient (API), are intrinsically linked to the solubility of this intermediate.

A thorough understanding of solubility allows the scientist to:

-

Select appropriate reaction solvents: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yield.

-

Develop efficient purification strategies: Techniques like crystallization and chromatography are entirely dependent on differential solubility of the target compound and its impurities.[3]

-

Control crystallization processes: Knowledge of solubility curves is essential for maximizing yield and controlling crystal polymorphism, which can impact the final product's bioavailability and stability.

-

Streamline downstream processing: From extractions to formulations, selecting the right solvent system based on solubility is paramount for efficiency and product quality.

This guide provides the foundational knowledge required to make informed decisions regarding solvent selection for this compound, thereby mitigating risks of process inefficiencies and batch failures.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4] Let's examine the key physicochemical properties of this compound.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₁₁H₁₀O₃ | [5] | Indicates a significant carbon backbone, suggesting nonpolar character. |

| Molecular Weight | 190.20 g/mol | A moderate molecular weight. | |

| Appearance | White to Yellow Powder/Crystals | [1] | A solid at room temperature. |

| Melting Point | 29-34 °C | Relatively low melting point for a solid. | |

| Functional Groups | Ester, Benzofuran (aromatic ether) | The ester group provides a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The benzofuran ring is largely nonpolar and contributes to van der Waals forces. | |

| XLogP3 / LogP | 2.9 - 3.05 | [5][6] | A positive LogP value greater than 1 indicates a preference for a nonpolar (octanol) environment over a polar (water) one, classifying it as a hydrophobic/lipophilic compound. |

| Polar Surface Area (PSA) | 39.4 Ų | [5] | The PSA, arising from the oxygen atoms, is relatively small compared to the nonpolar surface area of the rings, further indicating limited solubility in highly polar solvents like water. |

Expert Interpretation: The molecular structure of this compound presents a duality. The large, fused aromatic ring system (benzofuran) is inherently nonpolar and will dominate the molecule's interactions, favoring dissolution in nonpolar or moderately polar solvents through van der Waals forces. The ethyl ester group, however, introduces polarity. The two oxygen atoms are hydrogen bond acceptors, meaning they can interact favorably with protic solvents (like alcohols) and other polar molecules.[7]

However, the high LogP value of ~3.0 is a strong indicator that the molecule is significantly more lipophilic than hydrophilic.[5][6] Therefore, it is predicted to be generally insoluble in water but should exhibit good solubility in a range of common organic solvents.[8]

Predicted Solubility Profile of this compound

While exhaustive quantitative data is not publicly available, we can construct a reliable qualitative solubility profile based on the physicochemical properties and established chemical principles. The following table categorizes solvents by polarity and predicts the solubility of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Cyclohexane, Toluene | Moderate to Good | The nonpolar benzofuran ring system will interact favorably with these solvents via London dispersion forces. Toluene, being aromatic, may offer slightly better solubility due to potential π-π stacking interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Excellent | This class of solvents offers the best balance. Their moderate polarity and ability to engage in dipole-dipole interactions with the ester group, combined with their organic nature that accommodates the nonpolar ring system, make them ideal solvents. Ethyl acetate, being an ester itself, is expected to be a particularly effective solvent.[9] |

| Polar Protic | Methanol, Ethanol | Good | These alcohols can act as hydrogen bond donors to the oxygen atoms of the ester group.[7] Their shorter alkyl chains mean they are quite polar, but they still possess enough nonpolar character to dissolve the compound effectively. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Poor to Insoluble (Water), Soluble (DMSO) | The molecule's high lipophilicity (LogP ~3.0) and large nonpolar surface area make it energetically unfavorable to break the strong hydrogen-bonding network of water.[7] It is therefore expected to be practically insoluble in water. DMSO, despite its high polarity, is an exceptionally strong and versatile solvent and is likely to dissolve the compound. |

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

The following protocol describes a robust, small-scale gravimetric method for accurately determining the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Syringes (1 mL, 5 mL)

-

Syringe filters (0.22 µm, ensure chemical compatibility with solvent)

-

Drying oven or vacuum oven

-

Pre-weighed glass sample pans or vials

Workflow Diagram

Caption: Key factors influencing the solubility of the target compound.

-

Temperature: For most solids dissolving in a liquid, the process is endothermic, meaning solubility increases with temperature. [4]This is the principle behind recrystallization. Generating a solubility curve by measuring solubility at several temperatures (e.g., 10°C, 25°C, 40°C) provides invaluable data for process optimization.

-

Solvent Polarity: As detailed in Section 3, matching the polarity of the solvent to the solute is the most critical factor. [10]* Purity of the Solute: The presence of impurities can alter the measured solubility. Highly soluble impurities can sometimes increase the overall solubility of the primary component (a co-solvency effect), while insoluble impurities will have no effect. It is crucial to use a compound of known and high purity for accurate measurements.

Safety and Handling

As a standard laboratory chemical, proper handling is required.

-

Always handle this compound in a well-ventilated area or fume hood. [5][11]* Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. [12]* Avoid contact with skin and eyes, and avoid inhalation of dust. [11]* Store the container tightly closed in a cool, dry place, away from incompatible materials. [5]

Conclusion

This compound is a lipophilic, solid compound with poor aqueous solubility but good to excellent solubility in common polar aprotic and polar protic organic solvents. Its solubility is governed by the interplay between its large, nonpolar benzofuran core and its polar ethyl ester functional group. An accurate determination of its solubility is not merely an academic exercise but a fundamental requirement for the efficient development of chemical processes in the pharmaceutical and agrochemical industries. The gravimetric protocol detailed herein provides a reliable and robust method for generating the critical data needed to guide solvent selection, purification design, and formulation strategies.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Department of Chemistry, University of Texas at Dallas. [Link]

-

Stenutz, R. This compound. [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Ethyl 5-hydroxybenzofuran-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

What are the physical properties of esters and how do they differ from other organic compounds? (n.d.). TutorChase. Retrieved from [Link]

-

Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]

-

Properties of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

-

factors affecting solubility: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Organic chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound|3199-61-9. (n.d.). Siyu Chemical. Retrieved from [Link]

-

Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). (n.d.). Cheméo. Retrieved from [Link]

-

Solubility comparison in ethyl acetate. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzofuran-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

- Solvent Miscibility Table. (n.d.).

-

Vapourtec-Solvent-Miscibility-Table.pdf. (n.d.). Vapourtec. Retrieved from [Link]

-

Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Ethyl Acetate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. echemi.com [echemi.com]

- 6. This compound [stenutz.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tutorchase.com [tutorchase.com]

- 9. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic chemistry - Wikipedia [en.wikipedia.org]

- 11. aksci.com [aksci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Unlocking Molecular Architecture: A Guide to the Crystal Structure Analysis of Ethyl Benzofuran-2-Carboxylate Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Structural Imperative in Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When functionalized as Ethyl Benzofuran-2-carboxylate, the resulting derivatives present a unique combination of steric and electronic properties that significantly influence their three-dimensional arrangement in the solid state. Understanding this arrangement—the crystal structure—is not merely an academic exercise; it is a critical directive in modern drug development.[3][4]

The crystal structure dictates fundamental physicochemical properties such as solubility, stability, and bioavailability, which are paramount to a drug candidate's success.[5] Furthermore, high-resolution structural data provides an unambiguous blueprint of the molecule's conformation and intermolecular interactions, offering invaluable insights for structure-based drug design and lead optimization.[6][7]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the entire crystal structure analysis workflow for this compound derivatives. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, emphasizing the self-validating systems that ensure the trustworthiness and integrity of the final structural model.

Part 1: The Foundation - From Synthesis to High-Quality Single Crystals

The journey to a crystal structure begins long before the X-ray diffractometer. The quality of the final data is inextricably linked to the quality of the initial crystal. This section details the foundational steps of synthesizing and, most critically, crystallizing the target compound.

Synthesis of this compound Derivatives

The synthesis of the benzofuran core is well-established, often beginning with substituted salicylaldehydes. A common and efficient method involves the reaction of a salicylaldehyde with ethyl bromoacetate in the presence of a base like potassium carbonate, followed by cyclization to form the this compound core.[8][9] Further derivatization can be achieved through various reactions to produce a library of compounds for analysis.[10]

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging bottleneck in the entire process.[11] For organic molecules like benzofuran derivatives, success hinges on a systematic exploration of conditions to induce slow, ordered growth from a supersaturated solution.[12] A rapid precipitation will invariably lead to polycrystalline powder or an amorphous solid, unsuitable for single-crystal analysis.[13]

Causality in Solvent Selection: The choice of solvent is the most critical parameter. The ideal solvent is one in which the compound is sparingly soluble.[13]

-

If solubility is too high: The solution may never reach the necessary supersaturation for nucleation, or it may yield an oil or amorphous precipitate.

-

If solubility is too low: The compound will not dissolve sufficiently to allow for crystal growth.

A common strategy is to use a binary solvent system: one "good" solvent in which the compound is soluble, and one "poor" solvent (or "anti-solvent") in which it is not. This allows for fine-tuning of the solubility properties. For this compound derivatives, which possess moderate polarity, solvent systems like ethyl acetate/hexane or dichloromethane/methanol are often effective starting points.

Experimental Protocol 1: Single Crystal Growth via Slow Evaporation

This is the most common and often successful technique for organic molecules.

-

Purity Check: Ensure the compound is of high purity (>95%), as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

-

Solvent Screening: In parallel, test the solubility of a few milligrams of the compound in a range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, dichloromethane, hexane).

-

Solution Preparation: Dissolve 5-10 mg of the compound in the minimum amount of a suitable "good" solvent in a small, clean glass vial.

-

Induce Supersaturation: If using a single solvent, leave the vial partially covered (e.g., with parafilm pierced by a needle) in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to nucleation and crystal growth.

-

Monitoring: Observe the vial daily. High-quality, single crystals should appear as clear, well-defined geometric shapes over several days to weeks.

Part 2: The Core Analysis - Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the core analytical technique of Single-Crystal X-ray Diffraction (SCXRD) can be employed. This technique provides the most accurate and detailed information about the three-dimensional arrangement of atoms in a crystal.[14]

The fundamental principle is Bragg's Law, which relates the wavelength of incident X-rays, the angle of diffraction, and the spacing between crystal lattice planes. By rotating the crystal and collecting thousands of diffraction spots, a complete map of the electron density within the unit cell can be reconstructed.

Workflow for SCXRD Analysis

The process from crystal mounting to a refined structure follows a well-defined, logical path. This workflow ensures data integrity and produces a chemically sensible model.

Caption: The logical workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol 2: Generalized SCXRD Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop or glass fiber.

-

Cryo-protection: The crystal is often flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage, resulting in higher quality data.[15]

-

Data Collection: The mounted crystal is placed in a diffractometer. A high-intensity, monochromatic X-ray beam (commonly Mo Kα radiation) is directed at the crystal. The crystal is slowly rotated, and a series of diffraction images (frames) are collected on a detector.

-

Data Reduction: The collected frames are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors.

-

Structure Solution: The primary challenge is solving the "phase problem." Direct methods or Patterson methods are computational techniques used to determine the initial phases of the structure factors, which allows for the calculation of an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Trustworthiness: The Self-Validating System

The final output of the refinement process is a Crystallographic Information File (CIF).[16][17] This is a standard text file format that contains all the information about the crystal structure and the experiment.[18][19]

A critical step for ensuring trustworthiness is the validation of this CIF using the International Union of Crystallography's (IUCr) checkCIF service.[20] This online tool automatically checks the file for syntactic correctness and for inconsistencies in the geometric and crystallographic data, flagging potential issues for review. This process is a cornerstone of self-validation in the crystallographic community.

Data Presentation: Crystallographic Data Table

Quantitative data from the SCXRD experiment is conventionally summarized in a standardized table.

| Parameter | Example Value (for a derivative)[15][21] | Explanation |

| Chemical Formula | C₁₁H₉BrO₃ | The molecular formula of the compound. |

| Formula Weight | 269.09 g/mol | The molecular weight. |

| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic). |

| Space Group | P2₁/c | The symmetry of the crystal structure. |

| a, b, c (Å) | 3.88, 23.78, 11.08 | The lengths of the unit cell axes. |

| α, β, γ (°) | 90, 96.9, 90 | The angles of the unit cell. |

| Volume (ų) | 1016.9 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R1 [I > 2σ(I)] | 0.055 | A measure of the agreement between the model and data. |

| wR2 (all data) | 0.109 | A weighted R-factor based on all data. |

| Goodness-of-fit (S) | 1.18 | Should be close to 1 for a good refinement. |

Part 3: Advanced Structural Interpretation and Validation

A solved crystal structure is more than just a picture; it is a rich dataset that reveals the intricate network of non-covalent interactions governing the crystal packing. Advanced analytical tools are essential for a deeper understanding and for providing an additional layer of validation.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal.[22][23] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density.[24]